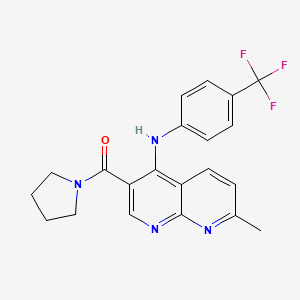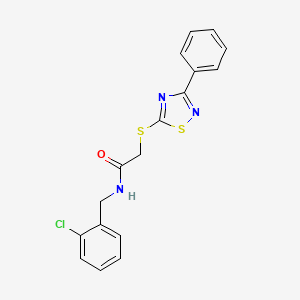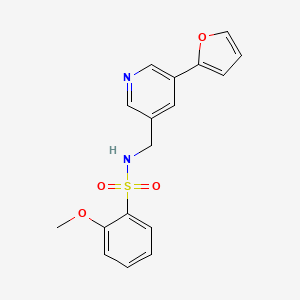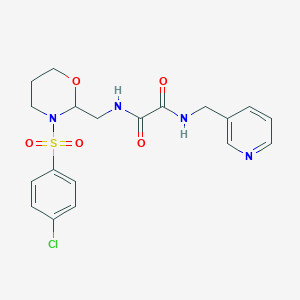
Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H23F3N4O3 and its molecular weight is 472.468. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The chemical compound Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate, due to its complex structure, finds applications in the synthesis and biological evaluation of various derivatives with potential antimicrobial, antifungal, and anticancer activities. Researchers have synthesized various derivatives of this compound and assessed their biological activities.
For instance, a study by Fandaklı et al. (2012) explored the synthesis of 1,2,4-triazol-3-one derivatives starting from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones, which were further processed to produce compounds with antimicrobial activity. This study demonstrates the utility of such compounds in developing antimicrobial agents (Fandaklı et al., 2012).
Similarly, Shindikar and Viswanathan (2005) synthesized novel fluoroquinolones with potential activity against Mycobacterium tuberculosis in mice, showing the therapeutic potential of derivatives of the parent compound in combating tuberculosis (Shindikar & Viswanathan, 2005).
Additionally, Ramaganesh, Bodke, and Venkatesh (2010) evaluated the biological properties of coumarin derivatives containing a thiazolidin-4-one ring, indicating the broad scope of chemical modifications and biological evaluations possible with this compound (Ramaganesh, Bodke, & Venkatesh, 2010).
Antimicrobial and Anticancer Research
Further research into pyrimidine derivatives by Farag, Kheder, and Mabkhot (2008) underscored the compound's utility in synthesizing new molecules with antimicrobial evaluation, highlighting its versatility in drug discovery and development (Farag, Kheder, & Mabkhot, 2008).
Moreover, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and evaluated their antimicrobial effectiveness, showcasing the compound's role in developing new antimicrobial agents (Patel & Patel, 2010).
Lastly, Abdellatif et al. (2014) explored the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, demonstrating the compound's potential as a basis for developing anticancer agents with significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Propriétés
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O3/c1-2-34-23(33)22-20(16-21(32)31(28-22)18-8-4-3-5-9-18)30-13-11-29(12-14-30)19-10-6-7-17(15-19)24(25,26)27/h3-10,15-16H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCOMPGCWSYEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


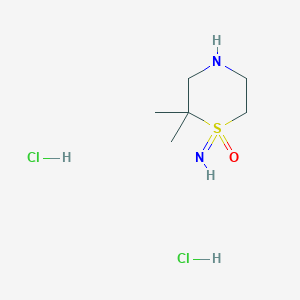


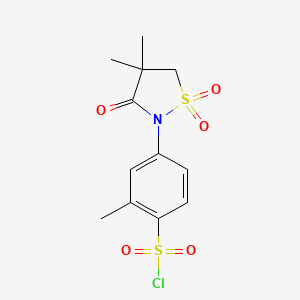
![2-(4-bromophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2592226.png)


